N-(Azido-PEG3)-PEG4-t-butyl ester
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Overview
Description
N-(Azido-PEG3)-PEG4-t-butyl ester: is a polyethylene glycol (PEG)-based compound that features an azide group and a t-butyl ester group. This compound is commonly used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Azido-PEG3-NHS Ester Preparation:
- Dissolve azido-PEG3-NHS ester in dimethyl sulfoxide (DMSO).
- Conjugate the azido-PEG3-NHS ester with the desired molecule in the dark.
- Mix the conjugated solution with the desired antibody and incubate.
- Concentrate and desalt the conjugated antibody .
-
Industrial Production Methods:
- The industrial production of N-(Azido-PEG3)-PEG4-t-butyl ester typically involves large-scale synthesis using automated reactors.
- The process includes the preparation of azido-PEG intermediates, followed by esterification with t-butyl groups under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions:
Common Reagents and Conditions:
-
CuAAC Reaction:
- Reagents: Copper sulfate (CuSO4), sodium ascorbate, alkyne-containing molecule.
- Conditions: Room temperature, aqueous or organic solvents .
-
SPAAC Reaction:
- Reagents: DBCO or BCN-containing molecule.
- Conditions: Room temperature, aqueous or organic solvents .
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism:
- The azide group in N-(Azido-PEG3)-PEG4-t-butyl ester reacts with alkyne groups through click chemistry, forming stable triazole linkages.
- This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
Molecular Targets and Pathways:
- The primary molecular targets are alkyne-containing molecules, which can be proteins, oligonucleotides, or other biomolecules.
- The pathways involved include copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Comparison with Similar Compounds
-
Azido-PEG3-NHS Ester:
- Contains an azide group and an NHS ester group.
- Used in click chemistry and bioconjugation .
-
N-(Azido-PEG3)-NH-PEG3-t-butyl ester:
- Contains an azide group and a secondary amine NH group.
- Used in click chemistry and bioconjugation .
Uniqueness:
Properties
Molecular Formula |
C23H46N4O9 |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H46N4O9/c1-23(2,3)36-22(28)4-8-29-12-16-33-20-21-35-18-14-31-10-6-25-5-9-30-13-17-34-19-15-32-11-7-26-27-24/h25H,4-21H2,1-3H3 |
InChI Key |
LUXGMTDJUGRSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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